Product packaging for 2,3'-Dimethylazobenzene(Cat. No.:CAS No. 28842-05-9)

2,3'-Dimethylazobenzene

Cat. No.: B14695241
CAS No.: 28842-05-9
M. Wt: 210.27 g/mol
InChI Key: JWTJTVJDLUUWRQ-UHFFFAOYSA-N
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Description

Significance within the Azobenzene (B91143) Family of Photoswitchable Molecules

The significance of 2,3'-Dimethylazobenzene lies in its identity as an asymmetrically substituted member of the azobenzene family, which are archetypal photoswitchable molecules. The fundamental property of azobenzenes is their ability to undergo reversible trans-cis isomerization when exposed to light. nih.gov Typically, the more stable trans isomer can be converted to the cis isomer by irradiation with ultraviolet (UV) light, while the reverse transformation can be triggered by visible light or occurs spontaneously through thermal relaxation. aip.org This light-induced change in molecular geometry is accompanied by significant alterations in physical properties such as dipole moment, polarity, and molecular shape.

The substitution pattern on the aromatic rings plays a crucial role in tuning the properties of these molecular switches. Introducing substituents can alter the absorption spectra, the quantum yields of isomerization, and the thermal half-life of the cis isomer. For instance, the placement of methyl groups, as in this compound, can influence the molecule's solubility and its interactions with its environment. While symmetrically substituted azobenzenes have been extensively studied, asymmetric derivatives like this compound contribute to a deeper understanding of structure-property relationships within this class of compounds. The study of such asymmetrically substituted molecules is vital for the rational design of photoswitches with tailored properties for specific applications, such as targeted drug delivery or the development of light-responsive materials. rsc.orgacs.org

Unique Structural Attributes and Conformational Isomerism of Alkyl-Substituted Azobenzenes

The introduction of alkyl groups, specifically methyl groups at the 2- and 3'-positions of the azobenzene core, imparts unique structural features to the molecule. The methyl group at the 3'-(meta) position is not expected to cause significant steric hindrance with the azo linkage, but it can influence the electronic properties and solubility of the molecule. iupac.org In contrast, the methyl group at the 2-(ortho) position introduces significant steric repulsion with the -N=N- bond. nih.gov

This steric hindrance in ortho-substituted azobenzenes has a profound effect on the molecule's conformation and isomerization dynamics. In the planar trans isomer, the ortho-substituent can force the phenyl ring to twist out of the plane of the azo bridge to alleviate steric strain. This twisting can, in turn, affect the electronic conjugation and thus the photophysical properties. For the non-planar cis isomer, the ortho-methyl group can influence its relative stability and the energy barrier for thermal isomerization back to the trans form. Research on other ortho-alkylated azobenzenes has shown that such substitutions can increase the thermal stability of the cis isomer, prolonging its half-life. rsc.orgnih.gov

Historical Context and Evolution of Azobenzene Research Relevant to this compound

The study of azobenzene and its derivatives dates back to the 19th century, with initial interest driven by their vibrant colors and use as dyes. mdpi.com The photosensitive nature of azobenzene, its ability to isomerize upon light exposure, was first reported in 1937. This discovery laid the foundation for decades of research into the photochemistry and photophysics of this class of compounds.

Early research focused on understanding the fundamental principles of the trans-cis isomerization process, including the mechanisms (rotation vs. inversion) and the influence of different substituents on the switching behavior. nih.gov The development of spectroscopic techniques allowed for detailed investigation of the electronic and structural changes occurring during isomerization.

In recent decades, the focus of azobenzene research has shifted towards practical applications, leveraging their photoswitchable nature. This has led to the design and synthesis of a vast array of azobenzene derivatives with fine-tuned properties. The incorporation of azobenzenes into polymers, liquid crystals, and biological systems has opened up possibilities for creating "smart" materials and tools. For example, the introduction of methyl groups, as seen in this compound and its isomers, was an early strategy to manipulate the properties of the parent azobenzene molecule. acs.org While much of the early work focused on symmetrically substituted compounds, the growing interest in creating more complex and functional molecular systems has highlighted the importance of understanding asymmetrically substituted azobenzenes like the 2,3'-dimethyl isomer. Its unique substitution pattern makes it a piece in the larger puzzle of designing the next generation of light-responsive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2 B14695241 2,3'-Dimethylazobenzene CAS No. 28842-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylphenyl)-(3-methylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-11-6-5-8-13(10-11)15-16-14-9-4-3-7-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTJTVJDLUUWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28842-05-9
Record name 2,3'-Azotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028842059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3'-AZOTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WHD257EUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Derivatization of 2,3 Dimethylazobenzene

Regioselective Synthesis Strategies for 2,3'-Dimethylazobenzene and Isomeric Analogs

The precise placement of substituents on the azobenzene (B91143) core is critical for dictating its electronic and steric properties. Regioselective synthesis ensures the desired arrangement of these groups, which is fundamental for creating molecules with specific functionalities.

Diazo Coupling Reactions

Diazo coupling reactions are a cornerstone in the synthesis of azo compounds. wikipedia.org This method involves the reaction of a diazonium salt with an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. wikipedia.orgunb.ca The aryldiazonium cation acts as an electrophile, attacking the nucleophilic aromatic ring, typically at the para position. wikipedia.org If the para position is blocked, the coupling may occur at an ortho position, though at a slower rate. wikipedia.org

For the synthesis of unsymmetrical azobenzenes like this compound, a diazonium salt derived from one toluidine isomer is reacted with the other toluidine isomer. The reaction conditions, particularly pH, are crucial for controlling the reaction rate and yield. wikipedia.org

Reduction of Nitroaromatic Precursors

The reduction of nitroaromatic compounds offers another versatile route to azobenzenes. wikipedia.orgsci-hub.st Depending on the reducing agent and reaction conditions, the reduction of a nitro group can yield various products, including anilines, hydroxylamines, and azo compounds. wikipedia.org The formation of azo compounds is favored when using certain metal hydrides. wikipedia.org

For instance, 3,3'-dimethylazobenzene (B1664585) can be synthesized by the reduction of 3-nitrotoluene (B166867) using glucose in an alkaline medium to form the hydrazo intermediate, which is then oxidized. A variety of reducing agents can be employed, including zinc dust with sodium hydroxide, sodium hydrosulfite, and catalytic hydrogenation. wikipedia.orgcdnsciencepub.com The choice of reagent allows for selectivity in the reduction process, which is particularly important when other reducible functional groups are present in the molecule. sci-hub.st

Oxidation of Azo Compounds to Azoxybenzenes (e.g., 2,3'-Dimethylazoxybenzene)

Azo compounds can be further modified through oxidation to form azoxybenzenes. cdnsciencepub.com The oxidation of dimethylazobenzenes, including isomers like 2,2'-, 3,3'-, and 4,4'-dimethylazobenzene, with peracetic acid (hydrogen peroxide in glacial acetic acid) yields the corresponding dimethylazoxybenzenes in good yields. cdnsciencepub.com The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield and prevent decomposition of the product. cdnsciencepub.com For example, the oxidation of 2,2'-dimethylazobenzene (B3054138) can be challenging and may require an excess of the oxidizing agent due to steric hindrance. cdnsciencepub.com The structure of the resulting azoxybenzenes can be confirmed by reduction back to the known azo- and hydrazobenzene (B1673438) derivatives. cdnsciencepub.com

Functionalization and Derivatization Approaches for Modulating Molecular Properties

The introduction of functional groups onto the azobenzene scaffold is a key strategy for fine-tuning its chemical and physical properties. This allows for the development of molecules with tailored characteristics for specific applications. mdpi.com

Introduction of Amino and Other Reactive Groups (e.g., 4-amino-2',3-dimethylazobenzene, 3,3'-diamino-2,2'-dimethylazobenzene)

The introduction of amino groups can significantly alter the electronic properties of azobenzenes and provide a handle for further chemical modifications. For instance, 4-amino-2',3-dimethylazobenzene is a known derivative. sigmaaldrich.comlgcstandards.com One method for producing amino-substituted azobenzenes is through the reductive cleavage of a precursor azo compound. wikipedia.org For example, 2,5-diaminotoluene (B146830) can be prepared by the reductive cleavage of 4-amino-2,3'-dimethylazobenzene. wikipedia.org

Another approach involves the reduction of a nitro group on a pre-existing azobenzene. The synthesis of 4-amino-4'-(dimethylamino)azobenzene can be achieved by heating a suspension of 4-nitro-4'-(dimethylamino)azobenzene in ethanol (B145695) and treating it with a sodium hydrogen sulfide (B99878) solution. prepchem.com

Synthesis of Dicarboxylic Acid Chloride Derivatives (e.g., 2,2'-Dimethylazobenzene-3,3'-dicarboxylic acid chloride)

The incorporation of dicarboxylic acid chloride groups provides reactive sites for polymerization and further functionalization. The synthesis of azobenzene dicarboxylic acids can be achieved through the reduction of nitrobenzoic acids. For example, azobenzene-4,4'-dicarboxylic acid can be prepared by reducing 4-nitrobenzoic acid with glucose and sodium hydroxide. researchgate.net The resulting dicarboxylic acid can then be converted to the corresponding diacid chloride. researchgate.net This transformation is a common step in the synthesis of polyesters and polyamides containing the azobenzene moiety. researchgate.net

Incorporation into Complex Molecular Architectures

The true potential of photochromic molecules like this compound is realized when they are incorporated into larger, complex molecular architectures such as polymers, hydrogels, and liquid crystals. nih.govnih.gov This integration can impart photoresponsive behavior to the bulk material, allowing for the dynamic, light-controlled modulation of its properties. The general strategy involves modifying the azobenzene molecule with a polymerizable functional group, such as an acrylate (B77674) or methacrylate (B99206), and then incorporating it into a polymer chain as a side group. nih.govrsc.org

Atom Transfer Radical Polymerization (ATRP) is a powerful and widely used technique for synthesizing well-defined polymers with azobenzene moieties. nih.gov This controlled polymerization method allows for precise control over the molecular weight and dispersity of the resulting polymers. To incorporate this compound, it would first need to be functionalized, for instance, by introducing a hydroxyl group onto one of the phenyl rings, which can then be esterified with acryloyl chloride or a similar reagent to create a polymerizable monomer.

The resulting polymers exhibit photoresponsive behavior due to the trans-cis isomerization of the azobenzene units upon irradiation with light of a specific wavelength (typically UV for trans-to-cis and visible light or heat for the reverse). nih.govrsc.org This molecular-level conformational change translates into macroscopic changes in the material's properties.

Table 1: Representative Properties of Azobenzene-Containing Polymers This table summarizes general findings for polymers containing azobenzene side-chains, as specific data for polymers based on this compound is not widely available. The properties are representative of this class of materials.

PropertyDescriptionTypical ObservationReference
Photoisomerization Reversible trans ↔ cis isomerization of the azobenzene moiety upon light exposure.trans to cis with UV light; cis to trans with visible light or heat. nih.gov
Glass Transition Temp. (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, amorphous state.Tg can be altered by photoisomerization, as the different isomers disrupt polymer chain packing differently. nih.gov
Liquid Crystalline Behavior Formation of ordered, liquid-crystalline phases (e.g., nematic, smectic).Many azobenzene polymers exhibit liquid crystalline properties due to the rigid, rod-like shape of the trans-azobenzene unit. nih.govmdpi.com
Photo-induced Anisotropy Alignment of azobenzene molecules perpendicular to the polarization of incident light, leading to birefringence.Observed in thin films, useful for optical data storage and holography. beamco.com
Energy Storage The cis isomer is a higher energy state than the trans isomer. The energy difference can be stored and released as heat.Enthalpy of isomerization can be significant, suggesting potential for solar-thermal energy storage. nih.gov

Azobenzene derivatives, including by extension this compound, can also be used to create photoresponsive liquid crystals. mdpi.comrsc.orgnih.gov By designing molecules where the rigid azobenzene core is attached to flexible alkyl chains or other mesogenic units, materials that exhibit liquid crystalline phases (mesophases) can be synthesized. The photoisomerization of the azobenzene unit can then be used to disrupt or alter the liquid crystalline ordering, leading to a phase transition or a change in the material's optical properties, which is a principle used in optical switching and display technologies. beamco.comrsc.org

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethylazobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous assignment of protons and carbons within the molecular structure of 2,3'-dimethylazobenzene and for probing the electronic effects of substituents on the aromatic rings.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of azobenzene (B91143) derivatives provide detailed information about the chemical environment of each nucleus. In asymmetrically substituted azobenzenes like this compound, the signals for the aromatic protons and carbons are distinct and can be assigned based on their chemical shifts (δ) and coupling patterns. mdpi.comuobasrah.edu.iq

For instance, in a related meta-substituted azobenzene, the protons of the dimethylphenyl moiety appear at specific chemical shifts, which are influenced by the electronic nature of other substituents on the rings. mdpi.com The introduction of electron-donating groups typically causes an upfield shift (shielding) of proton signals, while electron-withdrawing groups lead to a downfield shift (deshielding). mdpi.comucl.ac.uk For example, substituting a methyl group with an electron-donating group can shift proton signals upfield, whereas replacement with a carbonyl group results in a downfield shift. mdpi.com

The ¹³C NMR spectrum provides complementary information. The chemical shifts of the carbon atoms in the phenyl rings are also sensitive to the electronic environment. The carbon atoms directly bonded to the azo group (C-N=N) and those bearing substituents exhibit characteristic chemical shifts that aid in structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Azobenzenes

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹H Aromatic Protons6.5 - 8.7
Methyl Protons~2.4
¹³C Aromatic Carbons115 - 155
Methyl Carbons~21
Azo-linked Carbons145 - 155
Note: These are approximate ranges and can vary based on the solvent and specific substitution pattern.

Precise analysis of NMR spectra, including scalar spin-spin couplings and chemical shifts, is crucial for distinguishing between isomers, such as the cis and trans forms of azobenzene. nih.gov The appearance of the NMR spectra for cis and trans isomers can be significantly different due to their distinct geometric and electronic structures. nih.gov

The planarity of the azobenzene system is influenced by the nature and position of substituents on the phenyl rings. Steric hindrance between substituents, particularly at the ortho positions, can force the phenyl rings to twist out of the plane of the central azo bridge. This deviation from coplanarity affects the extent of π-conjugation, which in turn influences the NMR chemical shifts.

Changes in the chemical shifts of aromatic protons and carbons can indicate alterations in the dihedral angle between the phenyl rings. For example, increased twisting would disrupt conjugation, leading to changes in the shielding and deshielding effects experienced by the nuclei. While direct measurement of the dihedral angle by NMR is complex, the observed chemical shifts provide valuable qualitative information about the conformational preferences of the molecule. The introduction of substituents can induce both electronic and steric effects that alter the coplanarity and, consequently, the NMR spectral parameters. ucl.ac.uk

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides critical information about the electronic structure and photoisomerization behavior of this compound.

The UV-Vis spectrum of azobenzene derivatives is characterized by two main absorption bands corresponding to different electronic transitions. mdpi.com The high-energy, intense band, typically found in the ultraviolet region, is assigned to the π→π* transition, while the lower-energy, weaker band in the visible region corresponds to the n→π* transition. mdpi.comresearchgate.net The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. mdpi.comnih.gov

For the more stable trans isomer of azobenzene, the π→π* transition is typically observed around 320-350 nm, while the n→π* transition appears around 440 nm. mdpi.comresearchgate.net Upon photoisomerization to the cis isomer, the π→π* band often shifts to a shorter wavelength and decreases in intensity, whereas the n→π* band may show a slight shift and an increase in intensity. This distinct spectral change allows for the monitoring of the photoisomerization process using UV-Vis spectroscopy. mdpi.comresearchgate.net

The introduction of substituents like the methyl groups in this compound can cause shifts in these absorption bands. Electron-donating groups tend to cause a red shift (bathochromic shift) in the π→π* band. mdpi.com The solvent environment also plays a role, with polar solvents potentially influencing the position of the absorption maxima. researchgate.net The photoisomerization from the trans to the cis form is typically induced by UV light, while the reverse process can be triggered by visible light or occur thermally in the dark. mdpi.comnih.gov

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Azobenzene Derivatives

IsomerTransitionTypical λmax (nm)
transπ→π320 - 350
transn→π~440
cisπ→π~280
cisn→π~430
Note: These values are general and can be influenced by substitution and solvent.

While most azobenzene derivatives are weakly fluorescent due to efficient non-radiative decay pathways, including rapid isomerization, some substituted azobenzenes exhibit measurable fluorescence. jascoinc.com The emission properties are highly dependent on the molecular structure and the surrounding environment. jascoinc.com

The fluorescence spectrum can provide insights into the excited state dynamics of the molecule. The emission wavelength and quantum yield are sensitive to factors such as solvent polarity and viscosity. researchgate.netjascoinc.com In some cases, the formation of intermolecular hydrogen bonds with the solvent can influence the electronic distribution and affect the fluorescence characteristics. nih.gov For instance, changes in solvent can alter the rate of thermal isomerization, which competes with fluorescence decay. researchgate.net The study of solvent-dependent emission characteristics can thus offer a deeper understanding of the interplay between the excited state lifetime, isomerization pathways, and radiative decay processes.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the characteristic functional groups and obtaining a "molecular fingerprint" of this compound.

The FT-IR and Raman spectra of azobenzene derivatives display a series of bands corresponding to the vibrational modes of the molecule. Key vibrational modes include the N=N stretching frequency, C-N stretching, C-H stretching and bending modes of the aromatic rings and methyl groups, and the in-plane and out-of-plane ring deformation modes. acs.org

The N=N stretching vibration is particularly important as it is characteristic of the azo linkage. This band typically appears in the region of 1400-1450 cm⁻¹ in the Raman spectrum and can be weaker in the IR spectrum due to the symmetry of the trans-azobenzene molecule. The position of this band can be influenced by the electronic effects of the substituents.

Raman spectroscopy can be especially useful for studying azobenzene derivatives due to the resonance enhancement effect when the excitation wavelength is close to an electronic absorption band. nih.gov This can significantly increase the intensity of the Raman signals associated with the chromophore, providing detailed information about the vibrational structure of the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for Azobenzene Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (Methyl)2850 - 3000
N=N Stretch1400 - 1450
C=C Aromatic Ring Stretch1450 - 1600
C-N Stretch1140 - 1160
Note: These are general ranges and can vary with substitution and molecular conformation.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of the observed bands to specific vibrational modes of the molecule. acs.orgslideshare.net This combined approach provides a robust and detailed understanding of the vibrational properties of this compound.

X-ray Diffraction Analysis for Solid-State Structure and Conformational Insights

X-ray diffraction (XRD) is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement of crystalline solids. For azobenzene and its derivatives, single-crystal XRD provides invaluable data on molecular geometry, conformation, and intermolecular packing, which collectively govern the material's bulk properties.

The crystal packing of azobenzene derivatives is dictated by a combination of van der Waals forces and, where applicable, more specific intermolecular interactions like hydrogen bonds or π-π stacking. In the absence of strong interacting groups, the packing is often dense and arranged to fill space efficiently. wikipedia.org The analysis of crystal structures of various substituted azobenzenes reveals that even subtle changes in substitution can alter the packing motif, leading to different crystalline habits and potentially polymorphism, where a compound can exist in multiple crystalline forms. acs.orgacs.org

Below is a table compiling representative crystallographic data for trans-azobenzene, which serves as a baseline, and a generic ortho-substituted derivative to illustrate the expected conformational changes.

Parametertrans-Azobenzene crystallography.netExpected for ortho-Methyl Substituted Azobenzene
Crystal SystemMonoclinicNot Available
Space GroupP 1 21/c 1Not Available
N-N Bond Length (Å)~1.19Largely unaffected (~1.19 - 1.25 Å)
C-N Bond Length (Å)~1.41 - 1.43Largely unaffected (~1.41 - 1.44 Å)
C-N=N Bond Angle (°)~113 - 114Slight distortion possible (~113 - 122°) acs.org
C-N=N-C Torsion Angle (°)~180 (near planar)Significant deviation from 180° due to steric hindrance

Advanced Morphological Characterization (e.g., Scanning Electron Microscopy - SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. It provides direct images of the crystal habit (shape), surface features, and the state of aggregation of crystalline powders.

For crystalline organic compounds like this compound, SEM analysis would reveal the external morphology of its crystals, which is a macroscopic expression of the internal crystal structure determined by XRD. The morphology of azobenzene derivatives can range from well-defined geometric shapes such as plates, needles, or prisms to more irregular aggregates, depending on the crystallization conditions (e.g., solvent, temperature, cooling rate). mdpi.com

Studies on related azobenzene-containing materials, such as azobenzene-substituted polydiacetylenes, have utilized electron microscopy in conjunction with XRD to link molecular organization to the resulting supramolecular structures, which can form highly ordered lamellar crystals. rsc.org The morphology of these materials is critical for their application, for instance, in photomechanical devices where light-induced changes in molecular shape must translate into a macroscopic mechanical response. The preparation of thin, plate-like crystals is often a key goal for such applications. mdpi.com

In an SEM analysis of a crystalline powder of this compound, one would expect to observe:

Crystal Habit: The characteristic shape of the individual microcrystals. Based on the molecular structure, which lacks strong directional interaction sites like hydrogen bond donors/acceptors, the crystals might be expected to adopt simple, compact shapes.

Surface Topography: The texture of the crystal faces, which should be smooth for well-formed single crystals but could show steps, etch pits, or other growth defects.

Size Distribution and Aggregation: SEM provides information on the range of particle sizes within the sample and how these individual crystallites are aggregated into larger clusters or agglomerates.

While specific SEM images for this compound are not published, the technique remains essential for a comprehensive characterization, bridging the gap between the atomic-level detail from XRD and the bulk appearance and handling properties of the material. The morphology directly impacts practical aspects such as flowability, dissolution rate, and, in the context of functional materials, the performance of devices. nih.govaps.org

Photophysical and Photochemical Phenomena of 2,3 Dimethylazobenzene

Photoinduced Isomerization Dynamics (trans-cis and cis-trans)

The isomerization of 2,3'-Dimethylazobenzene can be triggered by light, leading to a change in its molecular geometry. The trans to cis isomerization is initiated by irradiating the molecule with light of a specific wavelength, while the reverse cis to trans process can occur either thermally in the dark or by irradiation with a different wavelength of light. rsc.org The dynamics of this process are complex and occur on an ultrafast timescale, often within picoseconds. nih.gov

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed. For azobenzenes in general, the quantum yield for trans→cis isomerization is typically lower than that for the cis→trans process. researchgate.net Specifically, upon n→π* excitation, the trans→cis quantum yields are in the range of 0.20-0.32, while for π→π* excitation, they are between 0.09-0.16. researchgate.net The rate of isomerization can be significantly influenced by the substitution pattern on the azobenzene (B91143) core. For instance, the introduction of methyl groups, as in this compound, can alter both the rate and efficiency of the process. In some cases, methylation can increase the rate of isomerization by an order of magnitude. mdpi.com

A study on azobenzene-modified DNA found that the local environment significantly impacts the quantum yield. The trans to cis photoisomerization quantum yield decreased from 0.094 for free azobenzene to 0.036 when incorporated into single-stranded DNA and further to 0.0056 in double-stranded DNA. nih.gov This highlights the sensitivity of the isomerization process to the molecular surroundings.

Table 1: Isomerization Quantum Yields for Azobenzene Derivatives

Derivative Transition Quantum Yield (Φ) Reference
Azobenzene trans → cis (n→π*) 0.20-0.32 researchgate.net
Azobenzene trans → cis (π→π*) 0.09-0.16 researchgate.net
Azobenzene cis → trans ~0.3-0.5 researchgate.net
Azobenzene in ssDNA trans → cis 0.036 ± 0.002 nih.gov
Azobenzene in dsDNA trans → cis 0.0056 ± 0.0008 nih.gov
4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid E → Z - mdpi.com

Two primary mechanisms have been proposed for the photoisomerization of azobenzenes: rotation and inversion. nih.gov The rotational mechanism involves a twisting motion around the central N=N double bond. nih.govresearchgate.netacs.org In contrast, the inversional mechanism proceeds through an in-plane, seesaw-like motion of one of the nitrogen atoms. researchgate.net

For many azobenzene derivatives, the rotational pathway is considered the more favorable mechanism for the trans→cis isomerization. mdpi.comresearchgate.net Theoretical studies suggest that upon excitation, the molecule moves to a region of the potential energy surface where rotation around the N=N bond becomes feasible. dtu.dk The inversion mechanism is often associated with the thermal cis→trans isomerization. researchgate.net However, the balance between these two pathways can be influenced by factors such as the electronic nature of substituents and the surrounding environment. nih.gov

The photoisomerization process is intimately linked to the electronic excited states of the molecule. The absorption spectrum of trans-azobenzene typically shows two main absorption bands: a weak, lower-energy band corresponding to the S₀→S₁ (n→π) transition and a strong, higher-energy band for the S₀→S₂ (π→π) transition. researchgate.net

Upon excitation to either the S₁ or S₂ state, the molecule undergoes rapid internal conversion to the lowest excited singlet state (S₁). researchgate.net From the S₁ state, the molecule can relax back to the ground state (S₀) through a conical intersection, a point where the potential energy surfaces of the two states cross. It is during this relaxation process that the isomerization from trans to cis can occur. nih.gov The specific deactivation pathway and the efficiency of isomerization can depend on which excited state is initially populated, a phenomenon that violates Kasha's rule. uottawa.ca The nature of these excited states, including their energies and geometries, is influenced by the substitution pattern on the azobenzene core. nih.gov

Thermal Isomerization Kinetics and Stability of Isomers

The cis isomer of azobenzene derivatives is generally less stable than the trans isomer and can thermally revert to the more stable form in the dark. nih.gov The rate of this thermal cis→trans isomerization is highly dependent on the substitution pattern and the environment. For some derivatives, the half-life of the cis isomer can range from milliseconds to hours. researchgate.net The introduction of methyl groups at the 2' and 6' positions has been shown to remarkably increase the thermal stability of the cis-form. rsc.org

The activation energy for the thermal isomerization provides insight into the stability of the cis isomer. For 4-methoxyazobenzene (B97606) in ionic liquids, the activation energy was found to be in the range typical for azobenzene in conventional solvents (84–104 kJ/mol). nih.gov The kinetics of this process can be studied by monitoring the change in the absorption spectrum over time as the cis isomer converts back to the trans form. nih.gov

Table 2: Thermal Isomerization Data for Azobenzene Derivatives

Compound Solvent Activation Energy (Ea) Half-life of cis-isomer Reference
4-Methoxyazobenzene BMIM PF₆ Similar to conventional solvents (84–104 kJ/mol) - nih.gov
Methyl Orange Protic Solvents - < 50 ms (B15284909) to several minutes researchgate.net

Note: Specific kinetic data for the thermal isomerization of this compound was not found. The table presents data for related compounds to illustrate the principles.

Influence of Environmental Factors on Photochromism

The photochromic behavior of azobenzenes is sensitive to the surrounding environment, with solvent properties playing a crucial role.

Solvent polarity can significantly influence the absorption spectra and isomerization dynamics of azobenzene derivatives. nih.gov An increase in solvent polarity often leads to a slight bathochromic (red) shift in the long-wavelength absorption band. nih.gov This is due to the different dipole moments of the ground and excited states, which are stabilized to varying degrees by polar solvents. rsc.org

Hydrogen bonding interactions between the solvent and the azo group can also have a profound effect. nih.gov In protic solvents, hydrogen bonding to the nitrogen atoms of the azo group can alter the nature of the excited states and influence the deactivation pathways. researchgate.net For example, in the case of Methyl Orange, strong hydrogen-bonding solvents lead to a shorter S₁ state lifetime, a lower trans-to-cis photoisomerization efficiency, and a significantly faster thermal cis-to-trans isomerization. researchgate.net This is attributed to the stabilization of certain transition states and changes in the potential energy surfaces of the ground and excited states. researchgate.net

Surface Adsorption and Substrate-Mediated Excitation Mechanisms

The study of this compound adsorbed on surfaces, particularly metallic nanostructures, is crucial for understanding how its photochemical properties can be modulated. While specific research on this compound is limited, the behavior of similar azobenzene derivatives on substrates like gold and silver nanoparticles provides a framework for understanding its potential surface-mediated excitation mechanisms.

When azobenzene compounds are in close proximity to a plasmonically active metallic surface, such as silver or gold nanoparticles, their Raman scattering signals can be dramatically amplified, a phenomenon known as Surface-Enhanced Raman Spectroscopy (SERS). nih.govmdpi.com This enhancement is primarily attributed to two mechanisms: an electromagnetic enhancement due to the localized surface plasmon resonance (LSPR) of the metallic nanostructure, and a chemical enhancement involving charge-transfer interactions between the molecule and the substrate. nih.gov

For azobenzene derivatives, SERS serves as a powerful tool to probe the vibrational modes of the molecule and to monitor its photoisomerization between the trans and cis states. The adsorption onto the metallic surface is typically achieved through a linker group, such as a thiol, which forms a bond with the metal. nih.gov In the case of this compound, adsorption would likely involve physisorption through van der Waals interactions or potential weak interactions of the methyl groups and the aromatic rings with the surface.

The substrate can significantly influence the excitation of the adsorbed this compound. The strong localized electromagnetic fields generated by the LSPR of the metallic nanoparticles can enhance the absorption of light by the molecule, thereby increasing the efficiency of the photoisomerization process. Furthermore, the electronic coupling between the molecule and the substrate can open new de-excitation pathways, potentially altering the quantum yields and lifetimes of the excited states.

Confinement Effects within Nanocavities (e.g., Zeolites)

The photochemistry of this compound can be profoundly influenced by confining the molecule within nanocavities, such as the channels and cages of zeolites or other porous materials. These confining environments can impose steric constraints on the molecule, affecting its ability to isomerize and influencing the stability of its different isomers.

Research on other azobenzene derivatives within nanoporous hosts has demonstrated that the size, shape, and chemical nature of the nanocavity can dictate the photochemical behavior of the guest molecule. nih.govnih.govacs.org For instance, the isomerization of azobenzene can be suppressed or its kinetics altered if the cavity is too small to accommodate the geometric changes associated with the trans-to-cis transformation. acs.org

In the context of this compound, the presence of the two methyl groups would play a significant role in its interaction with the nanocavity. The steric bulk of these groups could lead to selective adsorption orientations within the pores of a zeolite. Furthermore, the confinement can affect the energy landscape of the photoisomerization process. The host-guest interactions, including van der Waals forces and potential hydrogen bonding with the zeolite framework, can stabilize one isomer over the other, shifting the photostationary state. rsc.org

Photoreactivity and Cyclodehydrogenation Reactions of Dimethylazobenzenes to Benzo[c]cinnolines

A significant photochemical reaction of azobenzenes, including this compound, is their oxidative cyclization to form benzo[c]cinnoline (B3424390) derivatives. This transformation, known as photocyclodehydrogenation, typically occurs upon irradiation with ultraviolet light in the presence of an oxidizing agent or in an acidic medium.

The general mechanism for this reaction involves the photoexcitation of the azobenzene to an excited singlet or triplet state, followed by an intramolecular electrophilic attack of one phenyl ring onto the other to form a dihydrophenanthrene-like intermediate. Subsequent oxidation (dehydrogenation) of this intermediate leads to the formation of the stable aromatic benzo[c]cinnoline ring system.

For substituted azobenzenes like this compound, the position of the methyl groups influences the regioselectivity of the cyclization. The irradiation of various methyl- and dimethylazobenzenes has been shown to yield the corresponding methyl-substituted benzo[c]cinnolines. However, the reaction can sometimes be accompanied by the elimination of a methyl group.

While specific yield data for the photocyclodehydrogenation of this compound is not extensively documented in readily available literature, studies on similar compounds provide valuable insights. The efficiency of the reaction is dependent on factors such as the solvent, the concentration of the oxidizing agent, and the irradiation wavelength.

Computational Chemistry and Theoretical Modeling of 2,3 Dimethylazobenzene Systems

Quantum Chemical Approaches to Electronic Structure and Spectroscopy

Quantum chemical methods are fundamental to understanding the electronic properties that dictate the behavior of 2,3'-Dimethylazobenzene. These approaches allow for the calculation of molecular orbitals, electronic transition energies, and spectroscopic parameters, providing a detailed picture of how the molecule interacts with light.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground-state properties of molecules like this compound. rsc.org DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and the distribution of electron density within the molecule. For instance, studies on meta-substituted azobenzenes, a class of molecules that includes this compound, have utilized DFT to understand how substituent positioning influences the electronic structure. Current time information in Washington County, US.

To investigate the excited-state properties crucial for photoswitching, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. researchgate.netbenasque.org TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of light. For azobenzene (B91143) derivatives, TD-DFT is used to calculate the energies of the characteristic n→π* and π→π* transitions of both the E and Z isomers. Current time information in Washington County, US.researchgate.net The choice of the exchange-correlation functional in DFT and TD-DFT is critical for obtaining accurate results. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, are often found to provide a good description of the electronic spectra of azobenzenes. wikipedia.org

Computational studies on asymmetrically substituted azobenzenes have demonstrated the utility of TD-DFT in elucidating the photodynamics of these systems. By comparing theoretical calculations with experimental UV-visible spectroscopy, researchers can gain insights into the isomerization mechanisms. mdpi.com For example, TD-DFT calculations can help rationalize the observed shifts in absorption maxima upon substitution and changes in the solvent environment.

Calculated Electronic Transitions for a Reference meta-Dimethylazobenzene from TD-DFT
IsomerTransitionCalculated Wavelength (nm)Oscillator Strength (f)
En→π444Low
Eπ→π350High
Zn→π--
Zπ→π--

Note: The data in the table is based on a reference meta-methylated azobenzene and serves as an illustrative example. Specific values for this compound may vary. The Z-isomer data is often more challenging to obtain and was not available in the cited general reference.

For a more rigorous description of the electronic structure, particularly for excited states and situations where electron correlation is strong, ab initio and wavefunction-based methods are employed. These methods, while computationally more demanding than DFT, can provide benchmark-quality results.

The N-electron valence state second-order perturbation theory (NEVPT2) is a powerful multireference method that can accurately describe the electronic states of photoswitches. nih.gov The quasidegenerate (QD) formulation of NEVPT2 is particularly useful for studying systems with multiple close-lying electronic states, which is often the case in the vicinity of conical intersections that are critical for photoisomerization. researchgate.net Computational studies on azobenzene derivatives have utilized QD-NEVPT2 to provide insights into their photodynamics, helping to elucidate the operative isomerization mechanisms. mdpi.com

Another high-level ab initio method is the resolution-of-identity coupled-cluster singles and approximate doubles (RI-CC2) model. rsc.org RI-CC2 is known to provide accurate excitation energies for organic molecules. nih.gov For instance, RI-CC2 calculations have been used to determine the vertical excitation energies of the lowest singlet and triplet states of trans-azobenzene, providing valuable benchmark data. rsc.org While computationally intensive, these methods are crucial for validating the results of more approximate methods like TD-DFT and for providing a deeper understanding of the complex electronic structure of photoswitchable molecules.

Potential Energy Surface Mapping and Reaction Pathway Analysis for Isomerization

The photoisomerization of this compound from its stable E isomer to the metastable Z isomer and back is the cornerstone of its function as a molecular switch. Understanding the mechanism of this transformation requires mapping the potential energy surfaces (PESs) of the ground and relevant excited electronic states. wikipedia.orgrsc.orgnih.gov A PES represents the energy of the molecule as a function of its geometry, and the pathways on these surfaces dictate the course of the isomerization reaction.

Computational chemists employ various techniques to explore the PES. By calculating the energy at different molecular geometries, a landscape of energy minima (corresponding to stable isomers), transition states (the energetic barriers between isomers), and conical intersections (points where different electronic states have the same energy) can be constructed. mdpi.com For azobenzene and its derivatives, the key coordinates that define the isomerization pathway are typically the dihedral angle of the central C-N=N-C bond (rotation) and the CNN bond angles (inversion). mdpi.com

Theoretical studies have revealed that the photoisomerization of azobenzene can proceed through different pathways on the excited-state PES, often involving passage through a conical intersection with the ground state, which allows for efficient non-radiative decay back to either the E or Z isomer. The nature and position of substituents, such as the methyl groups in this compound, can significantly influence the topology of the PES and thus the efficiency and dynamics of the photoisomerization process. acs.org For example, computational studies on asymmetrically substituted azobenzenes have shown that both rotation and inversion mechanisms can be energetically favorable, with the specific pathway depending on the electronic nature of the substituents. mdpi.com

Molecular Dynamics Simulations for Conformational Transitions and Vibrational Dynamics

While quantum chemical calculations provide a static picture of the electronic structure and potential energy surfaces, molecular dynamics (MD) simulations offer a way to study the time-evolution of the system. dovepress.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, solvent effects, and vibrational dynamics over time. acs.orgacs.orgresearchgate.net

For a molecule like this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in various solvents. nih.gov By simulating the molecule's behavior over nanoseconds or longer, it is possible to observe transitions between different rotational conformers and to understand how the solvent molecules arrange themselves around the solute. This information is crucial for interpreting experimental results and for understanding how the environment influences the photoswitching properties.

Furthermore, MD simulations can be used to study the vibrational dynamics of the molecule. arxiv.org The vibrational modes of a molecule are sensitive to its structure and environment. By analyzing the atomic motions in an MD trajectory, one can calculate vibrational spectra and understand how different modes are coupled. This can provide insights into how energy is dissipated within the molecule after photoexcitation and how the conformational changes associated with isomerization are coupled to specific vibrational motions.

Theoretical Prediction of Optical Properties and Two-Photon Absorption

The ability to accurately predict the optical properties of this compound is a key goal of computational modeling. As discussed in Section 5.1.1, TD-DFT is a powerful tool for calculating the one-photon absorption spectrum. Beyond this, computational methods can also be used to predict more complex optical phenomena, such as two-photon absorption (TPA). rsc.org

TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons. nih.gov This process has important applications in areas such as 3D microfabrication and biological imaging. The TPA cross-section, a measure of the probability of a TPA event, can be calculated using quantum chemical methods. TD-DFT has been shown to be a numerically efficient method for the quantitative calculation of TPA properties in large organic chromophores. nih.gov

The design of molecules with large TPA cross-sections is an active area of research. nih.gov Theoretical calculations can guide the design of new azobenzene derivatives with enhanced TPA properties. For example, computational studies can explore how the introduction of different substituents at various positions on the azobenzene core affects the TPA cross-section. This predictive capability is invaluable for the rational design of new materials with tailored nonlinear optical properties. nih.gov

Factors Influencing Two-Photon Absorption Cross-Section in Azobenzene Derivatives
FactorInfluence on TPA Cross-SectionComputational Approach
Extension of π-conjugationGenerally increasesTD-DFT, Ab initio methods
Introduction of Donor/Acceptor GroupsCan significantly enhanceTD-DFT, Solvatochromic models
Molecular SymmetryAffects selection rulesGroup theory, Quantum chemical calculations
Solvent PolarityCan modulate TPA propertiesContinuum solvent models, Explicit solvent MD

Computational Design Principles for Advanced Dimethylazobenzene-Based Photoswitches

The insights gained from computational modeling can be leveraged to establish design principles for the development of new and improved photoswitches based on the dimethylazobenzene scaffold. rsc.orgnih.govresearchgate.net By systematically studying the effects of substituent position and nature on the photophysical properties, computational chemists can guide synthetic efforts towards molecules with desired characteristics.

For example, a key goal in the design of photoswitches is to achieve a large separation between the absorption bands of the E and Z isomers to allow for selective photoisomerization. Computational screening can be used to identify substitution patterns that maximize this separation. Another important property is the thermal stability of the Z isomer, which determines the lifetime of the switched state. Theoretical calculations can predict the energy barrier for the thermal Z to E isomerization, allowing for the design of photoswitches with tunable thermal stability. Current time information in Washington County, US.acs.org

Furthermore, computational methods can be used to design multi-state photoswitches, where a single molecule can exist in more than two stable states that can be interconverted with light of different wavelengths. rsc.orgnih.gov This can be achieved, for example, by linking multiple azobenzene units together. Theoretical modeling can help to understand the electronic coupling between the photoswitchable units and to predict the absorption spectra of the different isomeric states. nih.gov These computational design principles are essential for advancing the field of molecular photoswitches and for developing new materials for applications in areas such as data storage, molecular machines, and photopharmacology. researchgate.net

Supramolecular Chemistry and Host Guest Interactions Involving 2,3 Dimethylazobenzene Derivatives

Principles of Molecular Recognition and Self-Assembly in Azobenzene (B91143) Systems

Molecular recognition and self-assembly are fundamental processes where molecules selectively bind and organize into well-defined structures. In azobenzene systems, these processes are governed by the interplay of molecular structure and non-covalent forces. The defining characteristic of azobenzene is its ability to undergo reversible isomerization between a thermally stable, planar trans (E) isomer and a metastable, bent cis (Z) isomer upon light irradiation. mdpi.comresearchgate.net This change in geometry is the primary driver for controlling self-assembly.

The principles guiding the assembly of azobenzene systems include:

Complementarity: The shape and electronic properties of the azobenzene molecule and its interacting partners dictate the stability of the resulting assembly. For instance, the planar trans isomer is more conducive to forming ordered, stacked structures, while the non-planar cis isomer often disrupts such assemblies. mdpi.com

Preorganization: Host molecules or self-assembling units are often designed with rigid structures to minimize the entropic penalty upon association. ru.nl

Cooperativity: The formation of one non-covalent bond can positively influence the formation of subsequent bonds, leading to highly stable and well-defined supramolecular structures.

The substitution pattern on the phenyl rings of azobenzene significantly influences its self-assembly behavior. ru.nlsioc-journal.cn For 2,3'-Dimethylazobenzene, the methyl groups introduce steric bulk and modify the electronic properties. The asymmetric substitution (one ortho and one meta methyl group) disrupts the molecule's symmetry, which can lead to more complex and unique packing arrangements compared to its symmetrical isomers like 2,2'- or 3,3'-dimethylazobenzene (B1664585). Studies on other substituted azobenzenes show that such modifications can direct the formation of specific nanostructures, such as lamellar phases, ribbons, or micelles, by altering the balance of intermolecular forces. ru.nlmdpi.comnih.gov The self-assembly process can be driven by a "bottom-up" approach, where molecular components autonomously arrange into predefined architectures. mdpi.com

Formation and Characterization of Inclusion Complexes (e.g., with Cyclodextrins)

Azobenzene derivatives are known to form host-guest inclusion complexes with various macrocyclic hosts, most notably cyclodextrins (CDs). mdpi.comyoutube.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for encapsulating nonpolar guest molecules like the azobenzene core in aqueous solutions. youtube.comnih.gov The formation of an inclusion complex is a dynamic equilibrium process that alters the physicochemical properties of the guest molecule, such as its solubility and stability. mdpi.commdpi.com

The formation and structure of these inclusion complexes are investigated using a variety of analytical techniques. Each method provides unique insights into the host-guest interactions and the structure of the resulting supramolecular assembly.

Characterization TechniqueInformation ObtainedTypical Observations for Azobenzene-CD Complexes
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides information on the stoichiometry, binding constants, and geometry of the inclusion complex in solution.Chemical shift changes of the guest's and host's protons upon complexation. 2D ROESY NMR can show through-space correlations between protons of the azobenzene and the inner cavity of the cyclodextrin (B1172386). nii.ac.jpista.ac.at
UV-Visible (UV-Vis) SpectroscopyMonitors changes in the electronic environment of the azobenzene chromophore upon encapsulation and tracks photoisomerization.Shifts in the absorption maxima (λmax) of the π-π* and n-π* transitions of the azobenzene unit. Used to determine association constants through titration experiments. nih.gov
Fourier-Transform Infrared (FTIR) SpectroscopyConfirms complex formation in the solid state by detecting changes in vibrational frequencies of functional groups.Shifting or broadening of characteristic bands of both the azobenzene guest and the cyclodextrin host, indicating interaction. youtube.commdpi.com
Differential Scanning Calorimetry (DSC)Analyzes the thermal properties and confirms the formation of a new solid phase (the complex) rather than a simple physical mixture.Disappearance or shifting of the melting point peak of the guest molecule, indicating its inclusion within the host cavity. mdpi.com
Circular Dichroism (CD) SpectroscopyDetects the transfer of chirality from the chiral cyclodextrin to the achiral azobenzene guest upon inclusion.An induced CD signal appears in the absorption region of the azobenzene chromophore, confirming its asymmetric environment inside the chiral cavity. unam.mx
Isothermal Titration Calorimetry (ITC)Directly measures the thermodynamic parameters of binding (enthalpy, entropy, and binding constant) in solution.Provides a complete thermodynamic profile of the host-guest interaction, revealing the driving forces for complex formation. nih.govnih.gov

Modulation of Supramolecular Assemblies by External Stimuli

A key feature of azobenzene-based supramolecular systems is their responsiveness to external stimuli, which allows for dynamic control over their structure and function. nih.govmdpi.com The most prominent stimulus for azobenzene derivatives is light, but temperature, pH, and chemical agents can also be used to modulate their assemblies. nih.govnih.gov

Light: The photoisomerization of the azobenzene unit is the most widely used mechanism for modulating supramolecular structures. mdpi.com The reversible transformation between the planar trans isomer and the bent cis isomer leads to a significant change in molecular geometry. researchgate.net This structural change can trigger the assembly or disassembly of larger structures. For example, a system may self-assemble into ordered fibers or vesicles in the trans state, but upon irradiation with UV light, the formation of the cis isomer disrupts the necessary packing, leading to the dissolution of the assembly. nii.ac.jpnih.gov Subsequent irradiation with visible light can reverse the process, reforming the assembled state. researchgate.net This photoreversible switching allows for real-time, remote control over material properties. nih.gov

Temperature: Non-covalent interactions are sensitive to temperature. Increasing the temperature can provide enough thermal energy to overcome the forces holding a supramolecular assembly together, leading to its disassembly. nih.gov In some cases, temperature changes can be used to switch between different polymorphic forms of an assembly, for instance, from kinetically favored nanotoroids to thermodynamically stable fibers. researchgate.net

pH: For azobenzene derivatives containing pH-sensitive functional groups (like amines or carboxylic acids), changes in pH can alter the protonation state and, therefore, the electrostatic interactions within the system. This can be used to trigger the formation or disruption of assemblies like vesicles or hydrogels. nii.ac.jpnih.gov

Competitive Guests: In host-guest systems, such as azobenzene-cyclodextrin complexes, the addition of a competitive guest molecule that binds more strongly to the host can displace the azobenzene guest, leading to the disassembly of the initial complex. nii.ac.jp

This ability to modulate supramolecular structures with external signals is central to the development of "smart" materials, including systems for controlled release, photo-switchable devices, and molecular machines. nih.govnih.gov

Electrochemical Behavior and Redox Mechanisms of 2,3 Dimethylazobenzene and Its Derivatives

Investigation of Reduction Pathways of the Azo Group

The electrochemical reduction of aromatic azo compounds, including isomers of dimethylazobenzene like 3,3'-azotoluene, generally proceeds in a stepwise manner in aprotic media. The azo group undergoes reduction in two distinct one-electron transfer steps.

The initial step involves the transfer of a single electron to the azo compound (A), resulting in the formation of a stable anion radical (A•⁻). This process is typically reversible.

Equation 1: First Electron Transfer A + e⁻ ⇌ A•⁻

The second step involves the transfer of another electron to the anion radical, forming a dianion (A²⁻). This second electron transfer is often followed by a chemical reaction, which may involve protonation by a proton donor in the solution, leading to a species that can be oxidized back to the parent azo compound.

Equation 2: Second Electron Transfer and Subsequent Reaction A•⁻ + e⁻ ⇌ A²⁻ A²⁻ + 2H⁺ → AH₂

The reduction mechanism can be influenced by the structure of the azobenzene (B91143) derivative. For instance, the presence and position of methyl groups, as in 2,3'-dimethylazobenzene, can affect the electron density of the azo linkage and, consequently, the reduction potential.

Influence of pH and Solvent Environment on Electrochemical Processes

The electrochemical reduction of azobenzenes is highly dependent on the pH of the supporting electrolyte and the nature of the solvent.

Influence of pH: In aqueous or protic media, the reduction of the azo group is generally a pH-dependent process. The half-wave potential (E₁/₂) or peak potential (Ep) of the reduction wave typically shifts to more negative values with an increase in pH. This shift indicates the involvement of protons in the electrode reaction. The linear relationship between the potential and pH suggests that a specific number of protons are consumed for each electron transferred. At very low pH values, the reduction can sometimes involve the transfer of four electrons, leading directly to the formation of amines. In contrast, at higher pH values, a two-electron transfer to form the hydrazo compound is more common.

Influence of Solvent: The choice of solvent significantly impacts the electrochemical behavior. In aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), the two one-electron reduction steps are often well-resolved, allowing for the study of the intermediate anion radical. The stability of this radical anion is influenced by the solvent's ability to solvate the charged species. In protic solvents like water or ethanol (B145695), the reduction often appears as a single, irreversible two-electron wave due to the rapid protonation of the initially formed anion radical.

The table below illustrates the general effect of pH on the reduction potential of a representative azo compound.

pHHalf-Wave Potential (E₁/₂) vs. SCE (V)
2.0-0.25
4.0-0.40
6.0-0.55
8.0-0.70
10.0-0.85
12.0-1.00
Note: This data is representative of a typical aromatic azo compound and illustrates the general trend. Specific values for this compound may vary.

Voltammetric and Polarographic Studies for Mechanism Elucidation

Voltammetric and polarographic techniques are powerful tools for investigating the electrochemical reduction mechanisms of azo compounds.

Cyclic Voltammetry (CV): Cyclic voltammetry provides insights into the reversibility of the electron transfer steps and the stability of the intermediates. In a typical cyclic voltammogram of an aromatic azo compound in an aprotic solvent, two reduction peaks are observed in the cathodic scan, corresponding to the formation of the anion radical and the dianion. On the reverse scan, one or two corresponding oxidation peaks may be observed if the species are stable on the timescale of the experiment. The separation between the cathodic and anodic peak potentials (ΔEp) can provide information about the kinetics of the electron transfer.

Polarography: Polarography, particularly direct current (DC) and differential pulse polarography (DPP), is used to determine the half-wave potentials and the number of electrons involved in the reduction process. The diffusion-controlled nature of the limiting current in polarography allows for the quantitative determination of the azo compound. The Ilkovič equation in DC polarography relates the diffusion current to the concentration of the electroactive species, the number of electrons transferred, and the characteristics of the dropping mercury electrode.

The following table summarizes the key parameters obtained from voltammetric and polarographic studies of aromatic azo compounds.

TechniqueMeasured ParameterInformation Obtained
Cyclic Voltammetry (CV)Peak Potential (Ep)Thermodynamic information about the redox process.
Peak Current (Ip)Proportional to the concentration of the analyte.
Peak Separation (ΔEp)Reversibility of the electron transfer step.
Polarography (DC, DPP)Half-Wave Potential (E₁/₂)Characteristic of the reducible species.
Limiting Current (Id)Proportional to the concentration of the analyte.
Number of Electrons (n)Determined from the wave height or coulometry.

Through the systematic study of these parameters under varying conditions of pH, solvent, and scan rate, a detailed picture of the electrochemical reduction mechanism of this compound and its derivatives can be constructed.

Advanced Applications and Emerging Research Directions for 2,3 Dimethylazobenzene in Functional Materials

Design and Synthesis of Photoswitchable Polymer Systems Incorporating Dimethylazobenzene Units

The integration of dimethylazobenzene units into polymer structures is a key strategy for creating materials whose macroscopic properties can be controlled by light. The design of these systems often involves incorporating the azobenzene (B91143) moiety either into the polymer backbone or as a pendant side-chain. rsc.org The choice of integration affects the resulting material's photoswitching behavior and bulk properties.

Synthesis Strategies:

Side-Chain Functionalization: A common approach involves the synthesis of a methacrylate (B99206) monomer containing the dimethylazobenzene group. This monomer can then be polymerized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. mpg.de This method allows for good control over the molecular weight and architecture of the resulting polymer. The azobenzene units act as pendant groups, and their isomerization can alter the polymer's glass transition temperature (Tg), solubility, and conformation. mpg.de

Telechelic Polymers: Another design involves placing azobenzene units at the ends of polymer chains (telechelic polymers). In aqueous solutions, these polymers can exhibit reversible phase transitions controlled by light and temperature. For instance, polymers with azobenzene end-groups can show a higher lower critical solution temperature (LCST) after UV irradiation because the more polar cis-azobenzene increases the polymer's solubility. surrey.ac.uk

The photoisomerization of the embedded azobenzene units can induce significant changes in the bulk material, such as isothermal solid-to-liquid transitions. mpg.de This occurs because the change from the linear trans isomer to the bent cis isomer disrupts the intermolecular packing and increases the free volume within the polymer matrix.

Table 1: Examples of Azobenzene-Containing Polymer Systems and Their Properties

Polymer System Azobenzene Integration Synthesis Method Photoswitchable Property Reference
Polymethacrylate Side-Chain RAFT Polymerization Photoswitching Glass Transition Temperature (Tg); Solid-to-Liquid Transition mpg.de
P(OEGMA) End-Groups (Telechelic) RAFT Polymerization Light and Temperature Controlled Phase Transition (LCST) in Water surrey.ac.uk
AzoF8-alt-Azo Copolymer Main-Chain and Side-Chain Not specified Multi-state Isomerization Control Using Different Wavelengths rsc.org

Molecular Actuators and Light-Driven Mechanical Systems

The structural change accompanying the isomerization of dimethylazobenzene can be harnessed to generate mechanical work, leading to the development of molecular actuators and light-driven machines.

A remarkable demonstration of light-to-work conversion is the crawling motion of dimethylazobenzene crystals. While this phenomenon has been extensively studied using the isomer 3,3'-dimethylazobenzene (B1664585), the principles are fundamental to the photo-physical properties of the azobenzene core. When crystals of 3,3'-dimethylazobenzene are placed on a surface and simultaneously irradiated with UV light from one direction and visible light from the opposite direction, they exhibit a continuous crawling motion. mdpi.com

The mechanism behind this movement is a coordinated cycle of melting and crystallization driven by photoisomerization. mdpi.comnih.gov

Melting: The UV light, directed at the front of the crystal, induces a trans-to-cis isomerization. The resulting cis isomers act as impurities, lowering the crystal's melting point and causing the front edge to melt at room temperature. mdpi.com

Recrystallization: The visible light, illuminating the rear of the crystal, promotes the back-isomerization from cis to trans. This restores the higher melting point, causing the molten part at the rear to recrystallize. mdpi.com

This continuous process of melting at the front and solidifying at the back creates a net force that propels the crystal forward, away from the UV source and toward the visible light source. researchgate.net The speed and nature of this motion are highly dependent on the properties of the underlying surface.

Table 2: Crawling Velocity of 3,3'-Dimethylazobenzene Crystals on Different Surfaces

Surface Surface Treatment Crawling Velocity (approx.) Crystal Shape During Motion Reference
Gold 16-hydroxy-1-hexadecanethiol (HOC16SH) 4 µm/min Maintains distinct crystal face figshare.com
Gold 1-hexadecanethiol (C16SH) 1.5 µm/min Becomes droplet-like figshare.com
Glass Hydrophilic Faster than on hydrophobic surfaces Spreading occurs nih.gov

The controlled, directional movement of dimethylazobenzene crystals opens the door to creating microscale transport systems. By patterning surfaces, the movement of these light-driven crawlers can be precisely guided. For instance, on a substrate with alternating stripes of a favorable surface (like C16SH-modified gold) and an unfavorable one, the crystals will crawl exclusively along the favorable stripes. figshare.com This demonstrates the ability to confine the motion to predefined pathways.

Furthermore, these crystals have been shown to navigate physical obstacles, such as climbing up and down steps approximately 50 nm in height, indicating a robustness that is crucial for practical transport applications. figshare.com This capability suggests that dimethylazobenzene-based micro-actuators could be developed to function as light-powered "micro-robots" capable of picking up, transporting, and delivering microscale cargo in controlled environments.

Integration into Molecular Electronic Devices and Information Storage Materials

The two distinct and switchable states of dimethylazobenzene make it an excellent candidate for use in molecular electronics and data storage. The trans and cis isomers possess different lengths, dipole moments, and absorption spectra, which can be translated into different electronic states (e.g., "0" and "1") in a device.

Azobenzene-containing polymers have been used to create rewritable optical data storage systems. researchgate.net Information can be encoded by using a focused laser to induce isomerization in localized spots within a thin polymer film. For example, a femtosecond near-IR laser can induce a two-photon absorption process, causing the azobenzene chromophores to disorient, which can be read as a change in the material's nonlinear optical properties. researchgate.net The data can be erased by using a different light stimulus (e.g., circularly polarized light) or by heating the material to randomize the chromophore orientations before repoling. researchgate.net

Beyond binary storage, researchers have explored ternary data storage devices using polymers with azobenzene side-chains. rsc.org In these devices, three different stable current states ("0", "1", and "2") can be achieved under an electric field. The switching mechanism is attributed to a combination of field-induced conformational changes in the polymer side-chains and the charge-trapping nature of the azobenzene unit, which can impede the flow of charge carriers to different degrees. rsc.org

Advanced Photoswitchable Molecular Probes and Sensory Systems

The ability of dimethylazobenzene to undergo a significant structural change in response to light makes it a powerful tool for creating molecular probes and sensors that can be controlled with high spatiotemporal precision. By incorporating the azobenzene unit into a larger molecular system, its isomerization can be used to toggle a specific biological or chemical function "on" or "off".

A compelling example is the use of 2',6'-dimethylazobenzene to photoregulate DNA hybridization. rsc.org In this system, an oligonucleotide is modified with the dimethylazobenzene group.

In its stable trans state, the azobenzene moiety can intercalate into the DNA duplex, stabilizing it.

Upon irradiation with UV light, the molecule converts to the bent cis form. This isomer is too bulky to fit within the duplex, leading to its destabilization and separation (melting).

Subsequent irradiation with visible light can switch the azobenzene back to the trans form, allowing the DNA duplex to reform.

This light-triggered control over a fundamental biological process demonstrates the potential for developing highly advanced therapeutic and diagnostic tools. The introduction of methyl groups at the 2' and 6' positions was found to be particularly effective, enhancing both the photoregulation ability and the thermal stability of the cis-form, which is crucial for practical applications. rsc.org This strategy has been extended to other biological systems, including the development of photoswitchable peptides and "molecular glues" that can control protein-protein interactions and transcription factor degradation with light. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3'-Dimethylazobenzene, and what safety protocols must be prioritized during synthesis?

  • Methodological Answer : The synthesis of this compound typically involves diazo coupling reactions between substituted aniline derivatives. Key steps include pH control (e.g., maintaining acidic conditions for diazotization) and temperature regulation (0–5°C to prevent premature decomposition). Safety protocols from SDS guidelines emphasize using fume hoods, nitrile gloves, and eye protection due to its potential carcinogenicity . Post-synthesis purification via recrystallization (using ethanol or acetone) is recommended to isolate the compound.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the aromatic rings. Infrared (IR) spectroscopy can validate the azo (-N=N-) bond (stretching at ~1450–1600 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (210.30 g/mol), while UV-Vis spectroscopy (λmax ~400–500 nm) characterizes π→π* transitions in the azo chromophore. Cross-referencing with PubChem data (InChIKey: SHWYVMLCUBGVGT-UHFFFAOYSA-N) ensures accuracy .

Advanced Research Questions

Q. How can researchers address contradictions in reported carcinogenic data for this compound?

  • Methodological Answer : Discrepancies in carcinogenicity studies (e.g., tumorigenic vs. non-tumorigenic outcomes) may arise from differences in exposure routes (oral vs. dermal) or metabolic activation in model systems. A tiered approach is recommended:

In vitro assays : Use Ames tests to assess mutagenicity with S9 liver homogenate for metabolic activation.

In vivo models : Conduct subchronic toxicity studies in rodents (e.g., 90-day exposure at 20–26 g/kg doses) to evaluate organ-specific effects .

Mechanistic studies : Investigate reactive metabolites (e.g., nitroso derivatives) via LC-MS to clarify bioactivation pathways.

Q. What chromatographic strategies effectively separate this compound isomers in complex mixtures?

  • Methodological Answer : Isomer separation requires high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (acetonitrile/water with 0.1% formic acid). Adjusting mobile phase polarity improves resolution of positional isomers (e.g., 2,3' vs. 3,4'-dimethyl variants). For preparative-scale isolation, centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water system can enhance yield . Confirm purity via thin-layer chromatography (TLC; Rf ~0.5 in hexane:ethyl acetate 7:3).

Q. How does the photostability of this compound impact its use in light-responsive applications?

  • Methodological Answer : The azo bond undergoes reversible trans-to-cis isomerization under UV light (365 nm). To assess photostability:

  • Irradiate solutions in quartz cuvettes and monitor isomerization kinetics via UV-Vis spectral shifts.
  • Use quantum yield calculations to quantify degradation rates.
  • Stabilize the compound by encapsulating in polymeric matrices (e.g., PMMA) to reduce photodegradation by 40–60% .

Toxicology & Safety

Q. What experimental design is recommended for evaluating acute dermal toxicity of this compound?

  • Methodological Answer : Follow OECD Guideline 402:

Apply 0.5–2.0 g/kg doses to shaved rodent skin for 24 hours.

Monitor erythema, edema, and systemic effects (e.g., weight loss, mortality) over 14 days.

Histopathological analysis of liver and kidney tissues identifies target organ toxicity. Reference safety data indicating skin irritation potential (GHS Category 2) .

Physicochemical Properties

Q. How do substituent positions influence the solubility and reactivity of this compound?

  • Methodological Answer : The ortho-methyl group sterically hinders the azo bond, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL). In nonpolar solvents (toluene, hexane), solubility increases to ~5 mg/mL. Reactivity studies show that electron-donating methyl groups enhance electrophilic substitution at the para position. Computational modeling (DFT) predicts reaction sites using HOMO/LUMO profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.